molecular formula C13H22ClNO B1401571 3-[(Dipropylamino)methyl]phenol hydrochloride CAS No. 90287-73-3

3-[(Dipropylamino)methyl]phenol hydrochloride

Cat. No. B1401571
CAS RN: 90287-73-3
M. Wt: 243.77 g/mol
InChI Key: JWWOSPDYLALLDJ-UHFFFAOYSA-N
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Description

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Scientific Research Applications

Dopaminergic Agent in Medicinal Chemistry

3-[(Dipropylamino)methyl]phenol hydrochloride and related compounds have been explored for their potential in medicinal chemistry, particularly as central dopamine-receptor stimulating agents. This exploration includes the synthesis and testing of these compounds for dopaminergic activity, indicating their relevance in neurological and psychiatric drug development (Hacksell et al., 1981).

Antimicrobial Properties

Phenolic compounds, which include 3-[(Dipropylamino)methyl]phenol hydrochloride, exhibit notable antimicrobial properties. For instance, studies have shown that dipropofol, a dimeric structure related to 3-[(Dipropylamino)methyl]phenol hydrochloride, demonstrates strong antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) (Ogata et al., 2005).

Role in Organic Synthesis

This compound is also relevant in organic chemistry, particularly in the synthesis of other pharmacologically active derivatives. Its presence in the synthesis of certain compounds, such as N-methyl-N-phenyl-3-phenoxyphenylamidine, underlines its utility in creating new molecules with predicted high biological activities like anti-tumor, anti-cancer, and anti-thrombosis effects (Popov et al., 2013).

Involvement in Hemoglobin Modulation

Compounds like 3-[(Dipropylamino)methyl]phenol hydrochloride have been studied for their potential in modifying the behavior of hemoglobin. Research into the design, synthesis, and testing of related compounds indicates their ability to alter hemoglobin's oxygen affinity, suggesting possible applications in areas requiring modulation of oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

Use in Chemical Ecology

The study of ecology has also been influenced by chemicals like 3-[(Dipropylamino)methyl]phenol hydrochloride. Compounds containing diphenylaminomethane groups, which are structurally related, have been identified as effective antimicrobial agents, potentially useful as agricultural or industrial fungicides and bactericides. This illustrates the compound's broader relevance beyond medical applications (Downs, 1972).

properties

IUPAC Name

3-[(dipropylamino)methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-3-8-14(9-4-2)11-12-6-5-7-13(15)10-12;/h5-7,10,15H,3-4,8-9,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWOSPDYLALLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1=CC(=CC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30848058
Record name 3-[(Dipropylamino)methyl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30848058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Dipropylamino)methyl]phenol hydrochloride

CAS RN

90287-73-3
Record name 3-[(Dipropylamino)methyl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30848058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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